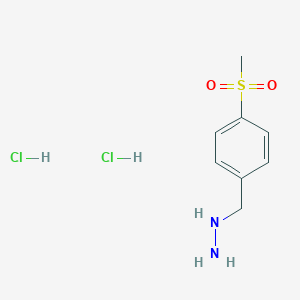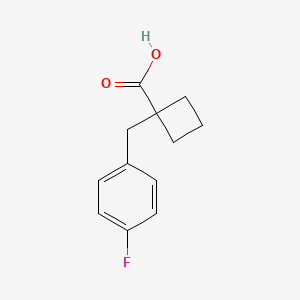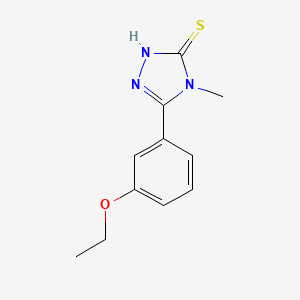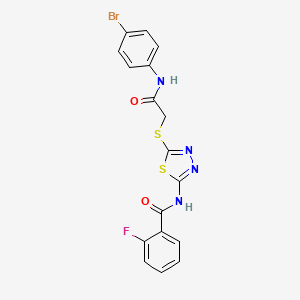
N-( (5-(thiophène-3-yl)furan-2-yl)méthyl)-4-phénylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide” is a complex organic compound. It contains several functional groups and rings, including a phenyl group, a butanamide group, a furan ring, and a thiophene ring .
Molecular Structure Analysis
The molecular structure of “4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide” is likely to be complex due to the presence of multiple functional groups and rings. Thiophene is a five-membered ring with one sulfur atom . Furan is a five-membered ring with one oxygen atom . The compound also contains a phenyl group (a six-membered carbon ring) and a butanamide group.Chemical Reactions Analysis
The chemical reactions involving “4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide” would depend on the conditions and reagents used. Thiophene derivatives, for example, can undergo a variety of reactions, including condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide” would depend on its exact molecular structure. For instance, the crystal structure of a related compound is described as monoclinic .Applications De Recherche Scientifique
- Des chercheurs ont étudié le potentiel du composé en tant qu’agent antimicrobien. En particulier, il a montré des effets inhibiteurs contre des bactéries telles que Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris et Staphylococcus aureus . Comprendre son mécanisme d’action et optimiser son efficacité pourrait contribuer à de nouvelles thérapies antimicrobiennes.
- Les dérivés de l’indole, y compris les composés similaires à notre molécule cible, ont été étudiés pour leur activité anti-VIH. Bien que des études spécifiques sur ce composé soient limitées, des dérivés d’indole apparentés se sont montrés prometteurs dans l’inhibition du VIH-1 . Des investigations plus approfondies pourraient révéler son potentiel en tant qu’agent anti-VIH.
- La synthèse de ce composé implique des étapes intéressantes, telles que le couplage diazoïque et l’incorporation de motifs thiophène et isoxazole . Les chercheurs pourraient utiliser des stratégies similaires pour concevoir de nouveaux composés avec des propriétés pharmacologiques améliorées.
- La structure cristalline du trifluoroacétate de valinyl-N-ium-4-(5-(thiophène-2-yl)isoxazol-3-yl)phényle a été déterminée . De telles études cristallographiques contribuent à notre compréhension des interactions moléculaires, des arrangements d’emballage et des propriétés à l’état solide.
Activité antimicrobienne
Propriétés anti-VIH
Chimie synthétique et conception de médicaments
Science des matériaux et cristallographie
Orientations Futures
Mécanisme D'action
Thiophene derivatives
Thiophene is a five-membered ring compound with one sulfur atom. Thiophene derivatives have been studied for their potential biological activities. They are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Furan derivatives
Furan is a five-membered ring compound with one oxygen atom. Furan derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Analyse Biochimique
Biochemical Properties
4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. The interactions between 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide and these biomolecules are typically mediated through binding to active sites or allosteric sites, altering the enzyme’s conformation and activity .
Cellular Effects
The effects of 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways such as MAPK or PI3K/Akt, leading to changes in cell proliferation, apoptosis, or differentiation. Additionally, 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Propriétés
IUPAC Name |
4-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c21-19(8-4-7-15-5-2-1-3-6-15)20-13-17-9-10-18(22-17)16-11-12-23-14-16/h1-3,5-6,9-12,14H,4,7-8,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORVTBSEHRFKLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2587868.png)
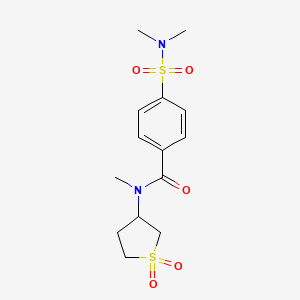

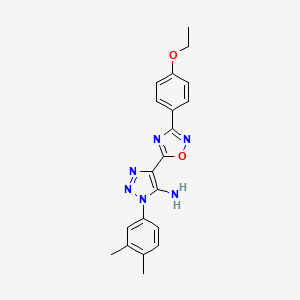
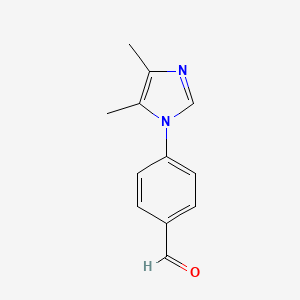
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2587875.png)
![2-Cyclopropyl-5-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2587876.png)
![2-(5-Bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2587878.png)

